5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride
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Overview
Description
5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride is a chemical compound that features a piperidine ring substituted with dimethyl groups and a hydroxyl group attached to a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,6-dimethylpyridine (2,6-lutidine) using hydrogenation techniques.
Attachment of the Pentynyl Chain: The pentynyl chain is introduced via alkylation reactions, where the piperidine ring is reacted with an appropriate alkyl halide under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the pentynyl chain.
5-(2,6-Dimethylpiperidin-1-yl)piperidine-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the hydroxyl group.
Uniqueness
5-(2,6-Dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride is unique due to its combination of a piperidine ring, dimethyl substitution, and a pentynyl chain with a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)-2-methylpent-3-yn-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-11-7-5-8-12(2)14(11)10-6-9-13(3,4)15;/h11-12,15H,5,7-8,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILFLLFCCOMVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC#CC(C)(C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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